Neopyrrolomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

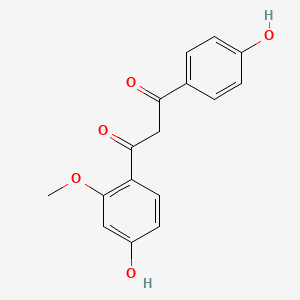

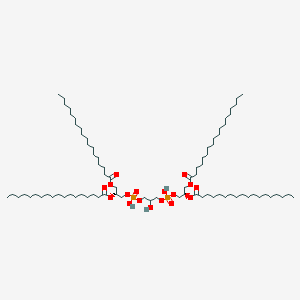

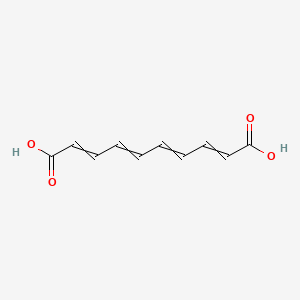

Neopyrrolomycin is a chemical compound with the molecular formula C10H4Cl5NO . It is a member of the class of trichlorophenols and is characterized by its unique structure, which includes a 2,3,4-trichloro-1H-pyrrolyl moiety . Unfortunately, detailed information about its natural occurrence or origin is limited.

Aplicaciones Científicas De Investigación

Neopyrrolomycin’s applications span several scientific fields:

- Chemistry : Researchers may explore its reactivity, potential derivatives, and applications in organic synthesis.

- Biology : Investigations into its biological activity, interactions with enzymes, or potential as a probe compound are relevant.

- Medicine : this compound’s pharmacological properties, toxicity, and therapeutic potential warrant further study.

- Industry : Its use in specialty chemicals or materials could be explored.

Métodos De Preparación

Synthetic Routes:: The synthetic routes for neopyrrolomycin are not extensively documented. researchers have reported its synthesis using specific reactions and conditions. Further research is needed to establish a comprehensive synthetic pathway.

Industrial Production:: Information regarding industrial-scale production methods for this compound is scarce. It is likely that research efforts have focused on its isolation from natural sources or small-scale laboratory synthesis.

Análisis De Reacciones Químicas

Neopyrrolomycin’s chemical reactivity involves various types of reactions:

- Oxidation : It may undergo oxidation reactions, although specific examples are not well-documented.

- Reduction : Reduction reactions could potentially modify its structure.

- Substitution : this compound may participate in substitution reactions, replacing functional groups.

- Other Transformations : Additional reactions, such as cyclizations or rearrangements, might occur.

Common reagents and conditions for these reactions remain speculative due to the lack of comprehensive studies. Major products formed from these reactions are also not clearly defined.

Mecanismo De Acción

Unfortunately, the precise mechanism by which neopyrrolomycin exerts its effects remains elusive. Researchers may investigate its molecular targets, pathways, and potential biological activities.

Comparación Con Compuestos Similares

While neopyrrolomycin’s uniqueness is evident from its structure, direct comparisons with similar compounds are challenging due to limited data. Identifying related compounds and highlighting this compound’s distinct features would require additional research.

Propiedades

Número CAS |

131956-34-8 |

|---|---|

Fórmula molecular |

C10H4Cl5NO |

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol |

InChI |

InChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H |

Clave InChI |

VQUHAXJBUPCVDX-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |

SMILES canónico |

C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |

Otros números CAS |

131956-34-8 |

Sinónimos |

neopyrrolomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

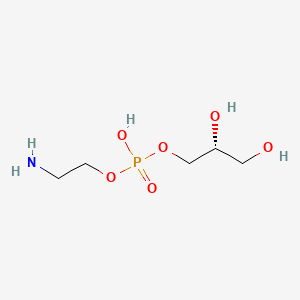

![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)